molecular formula C40H60N2O3Si B13128046 13-[(E,1E)-1-(7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene)-2,3,5-trimethylhex-3-enyl]-2-[tert-butyl(dimethyl)silyl]oxy-2,3,4,4a,13,13a-hexahydro-1H-indazolo[2,1-b]phthalazine-6,11-dione

13-[(E,1E)-1-(7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene)-2,3,5-trimethylhex-3-enyl]-2-[tert-butyl(dimethyl)silyl]oxy-2,3,4,4a,13,13a-hexahydro-1H-indazolo[2,1-b]phthalazine-6,11-dione

Cat. No.: B13128046
M. Wt: 645.0 g/mol
InChI Key: BKBXDVORXBDXJZ-MZYGPBIJSA-N
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Description

The compound 13-[(E,1E)-1-(7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene)-2,3,5-trimethylhex-3-enyl]-2-[tert-butyl(dimethyl)silyl]oxy-2,3,4,4a,13,13a-hexahydro-1H-indazolo[2,1-b]phthalazine-6,11-dione is a complex nitrogen-containing heterocyclic compound. This compound is notable for its intricate structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the indazole core, followed by the introduction of the silyl ether group and the complex side chain. The reaction conditions often involve the use of strong bases, such as sodium hydride, and catalysts, such as palladium, to facilitate the formation of the desired bonds. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

This compound can be compared with other nitrogen-containing heterocyclic compounds, such as:

Properties

Molecular Formula

C40H60N2O3Si

Molecular Weight

645.0 g/mol

IUPAC Name

13-[(E,1E)-1-(7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene)-2,3,5-trimethylhex-3-enyl]-2-[tert-butyl(dimethyl)silyl]oxy-2,3,4,4a,13,13a-hexahydro-1H-indazolo[2,1-b]phthalazine-6,11-dione

InChI

InChI=1S/C40H60N2O3Si/c1-25(2)23-26(3)27(4)35(31-17-13-21-40(8)22-14-18-33(31)40)36-32-24-28(45-46(9,10)39(5,6)7)19-20-34(32)41-37(43)29-15-11-12-16-30(29)38(44)42(36)41/h11-12,15-16,23,25,27-28,32-34,36H,13-14,17-22,24H2,1-10H3/b26-23+,35-31+

InChI Key

BKBXDVORXBDXJZ-MZYGPBIJSA-N

Isomeric SMILES

CC(C)/C=C(\C)/C(C)/C(=C\1/CCCC2(C1CCC2)C)/C3C4CC(CCC4N5N3C(=O)C6=CC=CC=C6C5=O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)C=C(C)C(C)C(=C1CCCC2(C1CCC2)C)C3C4CC(CCC4N5N3C(=O)C6=CC=CC=C6C5=O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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